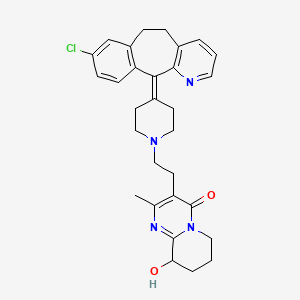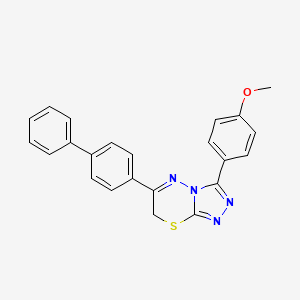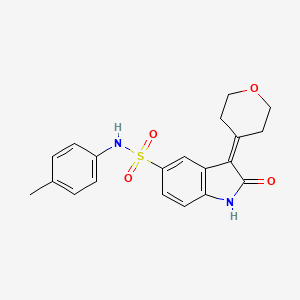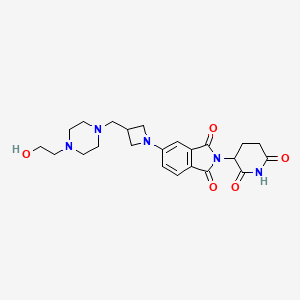
E3 Ligase Ligand-linker Conjugate 97
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 97 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins within cells. This compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to a target protein ligand. The formation of this ternary complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 97 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the introduction of a linker, which is typically done using primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C). The final step involves the conjugation of the target protein ligand to the linker .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 97 primarily undergoes substitution reactions during its synthesisAdditionally, the compound can participate in ubiquitination reactions once it forms the ternary complex with the E3 ligase and the target protein .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product .
Major Products Formed: The major product formed from the synthesis of this compound is the conjugate itself, which consists of the E3 ligase ligand, the linker, and the target protein ligand. This compound is then used in PROTAC technology to induce the degradation of specific target proteins .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 97 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of targeted protein degradation and to develop new PROTACs. In biology, it is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets. In medicine, this compound is being explored as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and viral infections. In industry, it is used in the development of new drugs and therapeutic strategies .
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 97 involves the formation of a ternary complex with an E3 ubiquitin ligase and a target protein. This complex induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The E3 ligase ligand binds to the E3 ligase, while the target protein ligand binds to the target protein. The linker connects these two ligands, bringing the E3 ligase and the target protein into close proximity and facilitating the ubiquitination process .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 97 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex. Similar compounds include other PROTACs that use different E3 ligase ligands, such as those targeting cereblon or von Hippel-Lindau (VHL) E3 ligases. These compounds also induce protein degradation but may have different specificities and efficacies depending on the E3 ligase and target protein involved .
List of Similar Compounds:- Cereblon-based PROTACs
- von Hippel-Lindau (VHL)-based PROTACs
- MDM2-based PROTACs
- cIAP1-based PROTACs
Propriétés
Formule moléculaire |
C23H29N5O5 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H29N5O5/c29-10-9-25-5-7-26(8-6-25)12-15-13-27(14-15)16-1-2-17-18(11-16)23(33)28(22(17)32)19-3-4-20(30)24-21(19)31/h1-2,11,15,19,29H,3-10,12-14H2,(H,24,30,31) |
Clé InChI |
NUQIVHOFNJIHKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


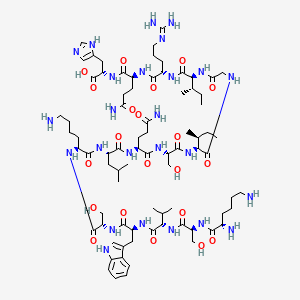
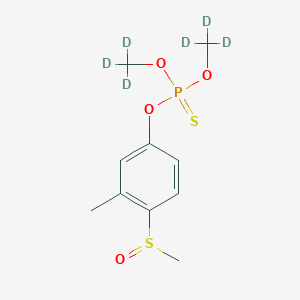
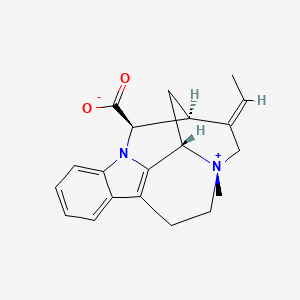
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
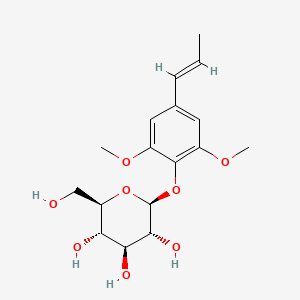
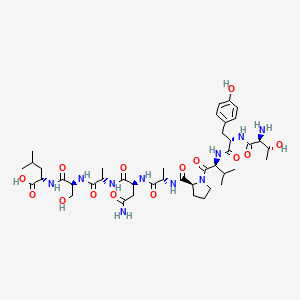
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
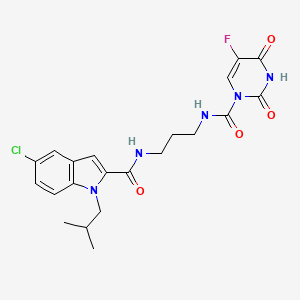
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
